molecular formula C13H13BrN2O3 B402535 ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate

ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate

Cat. No.: B402535
M. Wt: 325.16g/mol
InChI Key: YPGCPMZBOKBGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. Finally, the carboxylation of the indole ring is achieved through esterification with ethyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the acetylamino group to an amino group.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 3-(acetylamino)-1H-indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and acetylamino groups, which can affect its solubility and chemical properties.

    3-(Acetylamino)-5-bromo-1H-indole:

The presence of the bromine atom and the acetylamino group in ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate makes it unique and potentially more versatile in various chemical and biological contexts.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16g/mol

IUPAC Name

ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-3-19-13(18)12-11(15-7(2)17)9-6-8(14)4-5-10(9)16-12/h4-6,16H,3H2,1-2H3,(H,15,17)

InChI Key

YPGCPMZBOKBGFD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C

Origin of Product

United States

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